(3-Chloroprop-1-ene-1-sulfonyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
203128-81-8 |
|---|---|
Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
3-chloroprop-1-enylsulfonylbenzene |
InChI |
InChI=1S/C9H9ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H,7H2 |
InChI Key |
PZSHXKDCKNTEPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CCCl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloroprop 1 Ene 1 Sulfonyl Benzene and Analogous Systems
Oxidative Approaches to Sulfone Formation
The oxidation of sulfur-containing precursors, such as thioethers (sulfides) and sulfoxides, represents a fundamental and widely employed strategy for the synthesis of sulfones. nih.gov This transformation involves increasing the oxidation state of the sulfur atom.
Oxidation of Thioethers and Sulfoxides
The oxidation of thioethers to sulfones is a sequential process that proceeds through a sulfoxide (B87167) intermediate. Typically, the initial oxidation to the sulfoxide is rapid, while the subsequent oxidation of the sulfoxide to the sulfone requires more demanding conditions, such as higher temperatures or an excess of the oxidizing agent. nih.gov A variety of reagents have been developed for this purpose, offering different levels of selectivity and reactivity.
Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net For instance, the oxidation of the methylthio group in 4-methylthio-1,3-oxazoles to the corresponding methylsulfonyl derivative can be achieved using m-CPBA. organic-chemistry.org Metal-free systems, such as urea-hydrogen peroxide with phthalic anhydride, have also been reported to efficiently oxidize sulfides directly to sulfones without significant accumulation of the sulfoxide intermediate. organic-chemistry.org
More recently, electrochemical methods have been explored for the oxidation of thioethers to sulfones, providing an alternative to traditional chemical oxidants. researchgate.netrsc.org For the synthesis of vinyl sulfones specifically, a direct oxidative coupling of aromatic alkenes with thiols mediated by pentaiodine pentoxide (I₂O₅) has been shown to produce (E)-vinyl sulfones with high regioselectivity under metal-free conditions. organic-chemistry.org Cope-type elimination of intermediates containing both N-oxide and sulfone functions, formed by the oxidation of β-piperidinoethylsulfides with m-CPBA, can also yield vinyl sulfones. organic-chemistry.org
Table 1: Selected Oxidizing Agents for Sulfone Synthesis
| Oxidizing Agent/System | Substrate Type | Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfides | Sulfones | organic-chemistry.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Thioethers | Sulfones | organic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Substituted Sulfides | Sulfones | organic-chemistry.org |
Carbon-Sulfur Bond Formation Strategies
The direct formation of the carbon-sulfur bond is a cornerstone in the synthesis of aryl vinyl sulfones. These methods construct the sulfone moiety by coupling appropriate sulfur-containing electrophiles or nucleophiles with carbon-based partners.
Sulfonylation Reactions via Friedel-Crafts Conditions
The Friedel-Crafts reaction, a classic method for forming carbon-carbon and carbon-heteroatom bonds to aromatic rings, can be adapted for sulfonylation. nih.gov This electrophilic aromatic substitution typically involves reacting an aromatic compound, such as benzene (B151609), with a sulfonyl halide (e.g., benzenesulfonyl chloride) in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). nih.govbyjus.com While this approach is effective for producing diaryl sulfones, the corresponding reaction with alkanesulfonyl chlorides often results in lower yields. nih.gov
For the synthesis of aryl vinyl sulfones, the reaction can be performed between an aryl compound and a vinyl sulfonyl fluoride (B91410), catalyzed by AlCl₃ or AlBr₃. nih.gov The development of solid acid catalysts, such as zeolites (e.g., Zeolite Beta) and metal-exchanged clays (B1170129) (e.g., Fe³⁺-montmorillonite), offers a more environmentally friendly and reusable alternative to traditional Lewis acids for Friedel-Crafts sulfonylation. nih.gov
Nucleophilic Displacement with Sulfinates
Sulfinate salts, particularly sodium arenesulfinates, are versatile nucleophiles for the formation of C-S bonds. One direct route to compounds analogous to (3-Chloroprop-1-ene-1-sulfonyl)benzene involves the reaction of a sulfinate with a suitable dihaloalkene. For example, the transformation of 1,3-dichloropropene (B49464) can be achieved via an Sₙ2 nucleophilic substitution process with sodium methyldithiocarbamate, a principle that extends to other sulfur nucleophiles like sulfinates. nih.gov
A related strategy involves the reaction of sodium benzenesulfinate (B1229208) with conjugated dienes. In a procedure involving 1,3-cyclohexadiene, treatment with sodium benzenesulfinate and mercury(II) chloride yields a trans-3-(phenylsulfonyl)-4-(chloromercuri)cyclohexene intermediate. Subsequent elimination with sodium hydroxide (B78521) produces the 2-(phenylsulfonyl)-1,3-cyclohexadiene (B11560) product. orgsyn.org This method highlights the dual steps of C-S bond formation followed by elimination to generate the vinyl system.
C-S Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide powerful and highly selective methods for constructing C-S bonds. The addition of sulfonyl chlorides to alkynes is a particularly prominent strategy for synthesizing β-chlorovinyl sulfones, which are close structural analogs of the target compound. researchgate.netacs.orgacs.org The stereochemical outcome of this addition can be controlled by the choice of catalyst.
Copper-catalyzed systems are frequently employed. The use of copper(I) chloride (CuCl) in combination with dimethyl sulfide (B99878) (Me₂S) as an additive in toluene (B28343) promotes the cis-addition of sulfonyl chlorides to terminal alkynes, affording (Z)-β-chlorovinyl sulfones with high stereoselectivity. rsc.orgthieme-connect.com In contrast, iron-catalyzed systems, such as those using iron(II) acetylacetonate (B107027) [Fe(acac)₂] and a phosphine (B1218219) ligand, facilitate trans-addition, leading exclusively to (E)-β-chlorovinyl sulfones. rsc.org These reactions are believed to proceed via a radical mechanism involving the addition of a sulfonyl radical to the alkyne, followed by trapping of the resulting vinyl radical by a chlorine atom from the metal complex. rsc.org
Table 2: Catalyst-Controlled Stereoselective Synthesis of β-Chlorovinyl Sulfones
| Alkyne Substrate | Sulfonyl Chloride | Catalyst System | Solvent | Product Isomer | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | p-Toluenesulfonyl chloride | CuCl (10 mol%), Me₂S (1 equiv) | Toluene | (Z)-isomer | 92% | thieme-connect.com |
| 1-Octyne | p-Toluenesulfonyl chloride | CuCl (10 mol%), Me₂S (1 equiv) | Toluene | (Z)-isomer | 85% | thieme-connect.com |
| Phenylacetylene | Benzenesulfonyl chloride | Fe(acac)₂ (10 mol%), (p-Tol)₃P (10 mol%) | Toluene | (E)-isomer | 83% | rsc.org |
Olefination and Elimination Pathways for Vinyl Sulfones
Methods that construct the carbon-carbon double bond are essential for synthesizing vinyl sulfones from non-vinylic precursors. These include olefination reactions and elimination strategies.
The Julia-Kocienski olefination is a powerful and widely used one-pot method for preparing alkenes from sulfones and carbonyl compounds (aldehydes or ketones). organic-chemistry.org In its modified form, a metalated heteroarylalkylsulfone (e.g., a benzothiazol-2-yl sulfone) reacts with an aldehyde. preprints.orgnih.gov The resulting β-alkoxy sulfone intermediate undergoes a spontaneous rearrangement and elimination sequence, driven by the formation of sulfur dioxide gas, to yield the alkene. This reaction is known for its mild conditions, broad substrate scope, and often high (E)-selectivity. preprints.org
Elimination reactions are also a fundamental pathway to vinyl sulfones. wikipedia.org These reactions typically start with a saturated sulfone bearing a leaving group on the β-carbon. For instance, the iodosulfonation of an alkene, followed by treatment with a base, induces the elimination of HI to afford the corresponding vinyl sulfone. This addition-elimination sequence is a common tactic for introducing the vinyl sulfone functionality.
Transition Metal-Catalyzed Synthetic Protocols
Palladium-Catalyzed C-H Insertion and Coupling Reactions
Palladium catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, including the synthesis of vinyl sulfones. These methods often proceed via C-H activation/functionalization or cross-coupling reactions.
C-H Insertion/Functionalization: The direct sulfonylation of alkenes via palladium-catalyzed C-H activation is a highly atom-economical approach. In this process, a C-H bond of the alkene is directly replaced by a sulfonyl group. For instance, the palladium-catalyzed reaction of enamides with arylsulfonyl chlorides can afford vinyl sulfones. northwestern.edu These reactions often require a directing group to achieve high regioselectivity. The catalytic cycle typically involves the oxidative addition of a palladium(0) species to the sulfonyl chloride, followed by coordination to the alkene, C-H activation, and reductive elimination to afford the vinyl sulfone and regenerate the active palladium catalyst. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can also be adapted for the synthesis of vinyl sulfones. For example, the coupling of a vinyl halide or triflate with a sulfinic acid salt in the presence of a palladium catalyst and a suitable ligand provides the corresponding vinyl sulfone. springernature.com
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| Aryl Iodide | Sodium p-toluenesulfinate | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | Aryl vinyl sulfone | Good-Excellent |
| Vinyl Bromide | Sodium p-toluenesulfinate | Pd(OAc)2 / DPEphos | K2CO3 | Toluene | Vinyl sulfone | 85 |
| Enamide | Arylsulfonyl chloride | Pd(PhCN)2Cl2 | K2CO3 | Dioxane | β-Sulfonyl enamide | Moderate-Good |
This table showcases various palladium-catalyzed methods for vinyl sulfone synthesis.
Nickel-Catalyzed Hydroalkylation and Sulfonylation
Nickel catalysis offers a cost-effective and efficient alternative for the synthesis of vinyl sulfones. Nickel catalysts can promote both the hydroalkylation of alkynes and the direct sulfonylation of alkenes.
Hydroalkylation of Alkynes: The nickel-catalyzed anti-Markovnikov hydroalkylation of terminal alkynes provides access to disubstituted alkenes. rsc.org While not a direct synthesis of vinyl sulfones, this method can be used to generate specific alkene precursors that can be subsequently functionalized. For example, a three-component reaction involving an alkyne, an organoboronic acid, and a sulfonyl chloride in the presence of a nickel catalyst can produce disubstituted vinyl sulfones with high regio- and stereocontrol. This reaction is believed to proceed via in-situ generated sulfonyl radicals under mild conditions. acs.org
Sulfonylation of Alkenes: A direct nickel-catalyzed sulfonylation of alkenes with sulfonyl chlorides has been developed. rsc.org This method is applicable to both styrenes and unactivated aliphatic alkenes, providing a wide range of vinyl sulfones in good to excellent yields. The reaction is thought to involve a radical pathway initiated by the nickel catalyst.
| Alkene/Alkyne | Sulfonylating/Alkylating Agent | Catalyst/Ligand | Conditions | Product | Yield (%) |
| Styrene (B11656) | Arylsulfonyl chloride | NiCl2(dme) / Ligand | Heat | (E)-Vinyl sulfone | up to 98 |
| Terminal Alkyne | Alkyl carboxylic acid / Aryl bromide | NiBr2·diglyme / dtbbpy, photoredox catalyst | Visible light | Trisubstituted alkene | Good |
| 1,3-Diene | Hydrazone | Ni(cod)2 / PCy3 | - | Allylic compound | Good |
This table illustrates the versatility of nickel catalysis in C-C and C-S bond formation relevant to vinyl sulfone synthesis.
Copper-Catalyzed Sulfonylation and Radical Pathways
Copper-catalyzed reactions represent another important class of methods for vinyl sulfone synthesis, often proceeding through radical intermediates. These reactions are attractive due to the low cost and low toxicity of copper catalysts.
A variety of copper-catalyzed sulfonylation reactions of alkenes and alkynes have been reported. For instance, the reaction of alkenes with sulfonyl chlorides in the presence of a copper catalyst can lead to vinyl sulfones. acs.org These reactions are often proposed to proceed via a radical mechanism where the copper catalyst initiates the formation of a sulfonyl radical from the sulfonyl chloride. This radical then adds to the alkene, followed by elimination to yield the vinyl sulfone. acs.org
A copper-catalyzed three-component reaction of 1,3-dienes, sulfonyl chlorides, and indoles allows for the synthesis of allylsulfone-containing indole (B1671886) derivatives. Mechanistic studies suggest that the copper catalyst plays a dual role in initiating sulfonyl radicals and promoting the subsequent coupling. acs.org Furthermore, copper-catalyzed sulfonyletherification of 1,3-dienes with sulfonyl chlorides and alcohols provides a route to sulfonylated allyl ethers. northwestern.edu
| Alkene/Alkyne | Sulfonylating Agent | Catalyst | Conditions | Product | Yield (%) |
| Styrene | Thiophenol / O2 | CuI | Air | (E)-Vinyl sulfone | Good |
| 1,3-Diene | Sulfonyl chloride / Indole | CuCl / Ligand | - | Allylsulfone-containing indole | 41-78 |
| 1,3-Diene | Sulfonyl chloride / Alcohol | Cu(OTf)2 | - | Sulfonylated allyl ether | up to 92 |
This table summarizes various copper-catalyzed sulfonylation reactions.
Rhodium-Catalyzed Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, including cyclic sulfones. While the focus of this article is on the acyclic this compound, the synthesis of analogous cyclic systems provides valuable insights into the chemistry of sulfones. Rhodium catalysts, although less common than ruthenium catalysts for RCM, can be employed in these transformations.
The RCM of dienes containing a sulfone tether can lead to the formation of five-, six-, and seven-membered unsaturated cyclic sulfones. The reaction involves the intramolecular metathesis of two terminal alkene functionalities within the same molecule, catalyzed by a transition metal complex. capes.gov.bryoutube.com
The general strategy involves the synthesis of a diene precursor containing a sulfone group. This precursor is then treated with a suitable metathesis catalyst, such as a Grubbs-type ruthenium catalyst or a rhodium-based catalyst, to effect the ring closure.
| Diene Substrate | Catalyst | Solvent | Product | Yield (%) |
| Diallyl sulfone | Grubbs' Catalyst (1st Gen.) | CH2Cl2 | 2,5-Dihydrothiophene-1,1-dioxide | High |
| Sulfone-tethered diene | Ruthenium Carbene Complex | Benzene | Cyclic sulfone | Good |
This table provides examples of ring-closing metathesis for the synthesis of cyclic sulfones, analogous to the linear systems discussed.
Regio- and Enantioselective Catalytic Hydrosulfonylation of Dienes
The synthesis of chiral allylic sulfones, a core structural feature of many vinyl sulfone analogues, represents a significant challenge in organic chemistry. A highly atom- and step-economical method to access these molecules is through the palladium-catalyzed regio- and enantioselective hydrosulfonylation of 1,3-dienes with sulfinic acids. This protocol provides a direct route to 1,3-disubstituted unsymmetrical chiral allylic sulfones under mild conditions. organic-chemistry.org
The reaction typically employs a palladium catalyst in conjunction with a chiral phosphine ligand, such as (R)-DTBM-Segphos. This catalytic system effectively controls both the position of the sulfonyl group addition (regioselectivity) and the stereochemical outcome (enantioselectivity). organic-chemistry.org Mechanistic studies, combining experimental and computational data, indicate that the reaction proceeds through a ligand-to-ligand hydrogen transfer followed by a C–S bond reductive elimination from a six-membered transition state. The enantiocontrol is primarily governed by steric repulsion between the diene's olefinic C-H bond and the bulky tert-butyl groups on the chiral ligand. organic-chemistry.org This method has a broad substrate scope, making it a valuable tool for synthesizing complex chiral sulfones. organic-chemistry.org
Reductive Coupling of Sulfinyl Sulfones
While the term "sulfinyl sulfone" is not standard, the principle of reductive coupling provides a powerful strategy for forming the critical C-S or S-N bonds in sulfonyl compounds from precursors like sulfinates. One prominent example is the reductive coupling of nitroarenes with aryl sulfinates to produce (hetero)aryl sulfonamides, which are structurally related to sulfones. nih.govacs.orgcam.ac.uk
This methodology directly couples two otherwise stable and readily available functional groups, bypassing the need for their conversion into more reactive intermediates. nih.gov The reaction is typically carried out using a reducing agent, such as sodium bisulfite, sometimes in the presence of a tin(II) or iron(II) salt to facilitate the transformation. nih.govacs.orgrsc.org The use of an ultrasound bath has been shown to improve reaction homogeneity and mixing, leading to better yields. nih.govacs.orgcam.ac.uk Mechanistic investigations suggest the process involves the formation of nitrosoarene intermediates. nih.gov This approach is particularly valuable for creating a diverse range of (hetero)aryl sulfonamides, including complex glycosyl sulfonamides, which have applications in medicinal chemistry. nih.govrsc.org
Metal-Free and Photochemical Synthesis Routes
Recent advancements have focused on developing more sustainable and environmentally benign synthetic routes. Metal-free and photochemical methods have emerged as powerful alternatives, avoiding the use of potentially toxic and expensive metal catalysts.
Radical-Initiated Cascade Reactions
Radical-initiated cascade reactions offer an elegant and efficient pathway to construct complex molecular architectures, including vinyl sulfones, from simple starting materials. These reactions proceed through a sequence of intramolecular and/or intermolecular radical additions, often culminating in the formation of multiple rings and stereocenters in a single operation. For instance, a versatile approach for synthesizing multi-functionalized spirocyclic vinyl sulfones involves a cascade of radical cyclization followed by a (hetero)aryl migration. cam.ac.uknih.gov This process can be initiated under mild photocatalytic conditions, providing access to a diverse range of complex scaffolds, including medium-sized ring systems. cam.ac.uknih.gov
Another strategy involves the radical-mediated thiodesulfonylation of pre-existing vinyl sulfones, which allows for the substitution of the sulfonyl group and access to vinyl sulfides. nih.govorganic-chemistry.org Furthermore, the generation of a transient sulfonyl radical is a key step in the direct C-S cross-coupling synthesis of polysubstituted vinyl sulfones, highlighting the versatility of radical intermediates in these transformations. organic-chemistry.org
Visible-Light-Driven Sulfonylation
Harnessing the energy of visible light, photoredox catalysis has become a cornerstone of modern organic synthesis, enabling the formation of vinyl sulfones under exceptionally mild conditions. acs.org These methods are often characterized by their high efficiency, stereoselectivity, and broad functional group tolerance. nih.gov
A common strategy involves the visible-light-induced decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, such as cinnamic acids. nih.gov In this process, a photocatalyst (e.g., eosin (B541160) Y, rhodamine B, or a supported Rose Bengal) absorbs light and initiates a radical process. nih.govacs.org A sulfonyl radical is generated from a suitable precursor (like sulfonylazides, sulfonyl hydrazides, or sodium arylsulfinates), which then adds to the alkene, followed by decarboxylation to yield the final vinyl sulfone product. nih.govacs.orgorganic-chemistry.org Another approach utilizes the denitration of nitroolefins, where a sulfonyl radical adds to the nitroalkene, followed by the elimination of a nitro group to form the vinyl sulfone. acs.org These reactions are attractive due to their operational simplicity and alignment with the principles of green chemistry. acs.org
| Sulfonyl Source | Alkene/Alkyne Source | Photocatalyst | Key Features |
| Sodium Arylsulfinates | Cinnamic Acids | Rose Bengal-modified Merrifield resin | Recyclable catalyst, green LED irradiation. acs.org |
| Sulfonylazides, β-Keto Sulfones | Cinnamic Acids | Eosin Y, Rhodamine B | Inexpensive organic photocatalysts, high stereoselectivity. nih.gov |
| Sulfonyl Hydrazides | Cinnamic Acids | Eosin Y | Uses O₂ as the terminal oxidant at room temperature. organic-chemistry.org |
| Sulfinic Acid | Nitroolefins | None (Photocatalyst-free) | Eco-friendly, proceeds under visible light without a dedicated photocatalyst. acs.org |
Aryne-Mediated C-S Bond Formation
Arynes are highly reactive, neutral intermediates that can be trapped by a wide range of nucleophiles, providing a powerful, transition-metal-free method for forming C-C and C-heteroatom bonds. The reaction of arynes with sulfur-based nucleophiles offers a direct route to aryl sulfones. organic-chemistry.org
In a typical procedure, an aryne is generated in situ from a stable precursor, such as an ortho-silyl aryl triflate, in the presence of a fluoride source like cesium fluoride (CsF). organic-chemistry.orgthieme-connect.com This highly electrophilic aryne is then trapped by a sodium sulfinate (alkyl, aryl, or heteroaryl). organic-chemistry.org The reaction proceeds under mild conditions and demonstrates broad substrate scope, affording structurally diverse sulfones in good to excellent yields. organic-chemistry.orgthieme-connect.com This method has also been extended to the reaction of arynes with thiosulfonates to produce diaryl sulfones. thieme-connect.com The high reactivity of arynes allows for the construction of the core aryl-sulfonyl bond, which is central to the structure of this compound. organic-chemistry.org
Electrochemical Synthesis of Vinyl Sulfones
Electrochemical synthesis represents a green and powerful alternative to traditional chemical methods, often avoiding the need for stoichiometric chemical oxidants or reductants. thieme-connect.com The synthesis of vinyl sulfones can be achieved efficiently through electrosynthesis, typically in an undivided cell equipped with simple graphite (B72142) electrodes. rsc.orgthieme-connect.com
One common approach involves the electrochemical conversion of olefins and sodium sulfinates into vinyl sulfones. acs.org In some systems, an in-situ generated oxidant, such as I₂, can effectively promote the conversion at room temperature. acs.org Other protocols describe the electrochemical sulfonylation of alkenes with sulfonyl hydrazides in water, offering a metal- and external oxidant-free pathway to (E)-vinyl sulfones. thieme-connect.com These methods are valued for their operational simplicity, mild room-temperature conditions, and environmental friendliness. thieme-connect.comthieme-connect.com
| Substrates | Electrolyte / Mediator | Solvent | Key Features |
| Olefins, Sodium Sulfinates | Sodium Iodide (NaI) | Acetonitrile/Water | In situ generation of I₂ as a promoter. acs.org |
| Alkenes, Sulfonyl Hydrazides | Tetrabutylammonium Iodide (TBAI) | Water | Metal- and external oxidant-free; gram-scale compatible. thieme-connect.com |
| Cinnamic Acids, Sulfonylhydrazides | Not specified | Not specified | Stereoselective synthesis of (E)-vinyl sulfones. organic-chemistry.org |
| Organoboronic Acids, Sodium Arylsulfinates | None | Not specified | Catalyst- and additive-free synthesis of various sulfones. organic-chemistry.org |
Reactivity and Transformation Pathways of 3 Chloroprop 1 Ene 1 Sulfonyl Benzene
Electrophilic Reactivity: Michael Acceptor Properties of the Vinyl Sulfone Moiety
The vinyl sulfone group in (3-chloroprop-1-ene-1-sulfonyl)benzene acts as a potent Michael acceptor. makingmolecules.com The electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. makingmolecules.comlibretexts.org This activation transforms the typically nucleophilic alkene into an electrophilic center, facilitating conjugate additions. makingmolecules.com
Conjugate Additions with Various Nucleophiles (Hard and Soft)
The reactivity of Michael acceptors like this compound with nucleophiles is influenced by the hard and soft acid-base (HSAB) principle. makingmolecules.com Soft nucleophiles, which have a more diffuse charge and are more polarizable, preferentially undergo 1,4-addition (conjugate addition) to the β-carbon. makingmolecules.comnih.gov In contrast, hard nucleophiles, characterized by a high charge density, tend to favor 1,2-addition to the carbonyl carbon in α,β-unsaturated carbonyl compounds. makingmolecules.com For vinyl sulfones, the analogous site for hard nucleophile attack would be the sulfonyl sulfur, though conjugate addition is the predominant pathway for a wide range of nucleophiles.
Common soft nucleophiles that readily participate in conjugate additions with activated alkenes include thiols, amines, and Gilman reagents (organocuprates). libretexts.orgwikipedia.org Weak nucleophiles, which typically lack a formal charge, also favor the thermodynamically more stable 1,4-addition product. youtube.com The reaction mechanism involves the nucleophilic attack on the β-carbon, forming a resonance-stabilized enolate-like intermediate, followed by protonation to yield the final saturated product. libretexts.orgwikipedia.org
| Nucleophile Type | Example | Predominant Reaction |
| Soft Nucleophiles | Thiols, Amines, Gilman Reagents | 1,4-Conjugate Addition |
| Hard Nucleophiles | Grignard Reagents, Organolithiums | 1,2-Direct Addition (in carbonyls) |
| Weak Nucleophiles | Water, Alcohols | 1,4-Conjugate Addition |
1,3-Dipolar Cycloaddition Reactions
The activated double bond in this compound also serves as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org This type of reaction involves a 1,3-dipole, a molecule with delocalized charges across three atoms, reacting with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The reaction is a concerted, pericyclic process, similar to the Diels-Alder reaction. organic-chemistry.org
Examples of 1,3-dipoles that can react with activated alkenes include nitrones, azides, and azomethine ylides. mdpi.comyoutube.com The electron-withdrawing sulfonyl group enhances the reactivity of the alkene towards these dipoles, facilitating the formation of various heterocyclic structures. For instance, the reaction with nitrile oxides can lead to the formation of isoxazoline (B3343090) derivatives, while reactions with azides can produce triazoles. mdpi.comyoutube.com The regioselectivity and stereoselectivity of these cycloadditions are governed by steric and electronic factors, as well as frontier molecular orbital (FMO) theory. mdpi.com
Nucleophilic Reactivity and Transformations of the Chloropropenyl Group
The chloropropenyl group of this compound provides another site for chemical transformations, primarily through reactions involving the chlorine atom.
Nucleophilic Substitution Reactions
The chlorine atom on the propene chain is susceptible to nucleophilic substitution. evitachem.comsmolecule.com As an allylic halide, the carbon-chlorine bond in a related compound, 3-chloroprop-1-ene, is reactive towards nucleophiles. quora.comwikipedia.org This reactivity is due to the ability of the adjacent double bond to stabilize the transition state of an SN2 reaction or the carbocation intermediate in an SN1 reaction. quora.com Nucleophiles such as amines and alcohols can displace the chloride ion, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds, respectively. evitachem.comsmolecule.com This makes the compound a useful precursor for synthesizing a variety of derivatives.
Alkaline Hydrolysis to Acetonyl Sulfones
Radical Reactions and Associated Mechanisms
The sulfonyl group and the alkene in this compound can also participate in radical reactions. Sulfonyl chlorides can be precursors to sulfonyl radicals through processes like photoredox or transition metal catalysis, which facilitate the breaking of the S-Cl bond. While this applies to sulfonyl chlorides, the vinyl sulfone moiety itself can react with radical species.
The double bond in the chloropropenyl group can also undergo radical additions. For example, the production of allyl chloride from propylene (B89431) and chlorine at high temperatures proceeds via a free-radical mechanism. wikipedia.org This indicates the potential for the propenyl group in this compound to engage in radical-mediated transformations.
Radical Addition-Elimination Processes
Vinyl sulfones are known to undergo radical-mediated thiodesulfonylation, a process that proceeds through a radical addition-elimination mechanism. nih.gov In this type of reaction, a radical species, such as a thiyl radical (RS•), adds to the β-carbon of the vinyl sulfone double bond. This addition forms a radical intermediate which then undergoes β-elimination of the sulfonyl radical (RSO2•) to yield a vinyl sulfide (B99878). nih.gov
For this compound, this pathway offers a method to replace the benzenesulfonyl group. The reaction of a vinyl sulfone with an aryl thiol in the presence of a radical initiator like ACCN (1,1'-azobis(cyclohexanecarbonitrile)) can produce the corresponding vinyl sulfide. nih.gov These reactions often proceed with the predominant formation of the more stable E-isomer, regardless of the starting material's stereochemistry, due to the cis-trans isomerization of the radical intermediate. nih.gov
Table 1: Representative Conditions for Radical Thiodesulfonylation of Vinyl Sulfones
| Reactant | Radical Source | Initiator/Conditions | Solvent | Product Type |
|---|---|---|---|---|
| E-Vinyl Sulfone | Benzenethiol | ACCN, reflux | Toluene (B28343) | E-Vinyl Sulfide |
| E-Vinyl Sulfone | 4-Methylbenzenethiol | ACCN, reflux | H₂O/ACCN | E-Vinyl Sulfide |
| Z-Vinyl Sulfone | Benzenethiol | AIBN, 100°C | Water | E-Vinyl Sulfide |
Desulfonylative Radical Cross-Coupling Reactions
The sulfonyl group, traditionally seen as a stable activating group, can be leveraged as a leaving group in desulfonylative cross-coupling reactions. acs.org These transformations, often enabled by transition-metal catalysis or photocatalysis, allow for the cleavage of the C(sp²)–SO₂ bond and the formation of new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.gov
Recent advancements have demonstrated that aryl sulfones can act as electrophiles in nickel-catalyzed reductive cross-coupling reactions with aryl bromides to form biaryl compounds. acs.org While many protocols require specific activating groups on the sulfone, such as pyridyl or tetrazolyl moieties, the development of methods for common phenyl sulfones is an active area of research. acs.org Photocatalysis has also emerged as a powerful strategy for radical desulfonylative functionalization, harnessing visible light to promote reactivity. nih.gov For this compound, these methods could potentially enable the replacement of the benzenesulfonyl group with various aryl or alkyl fragments, significantly enhancing its synthetic utility. acs.orgnih.gov
Sulfonyl Radical Intermediates
Sulfonyl radicals are key intermediates in many synthetic transformations. While they can be eliminated from radical adducts of vinyl sulfones, they can also be generated from other sources and added to olefins. nih.gov Modern photochemical methods provide mild, catalyst-free pathways to generate sulfonyl radicals. For example, the irradiation of a halogen-bond complex formed between a sodium sulfinate salt and an alkenyl bromide can generate a sulfonyl radical and a vinyl radical, which then recombine. uniovi.esresearchgate.net
Alternatively, photoredox catalysis can be used to generate sulfonyl radicals from precursors like sulfone-substituted tetrazoles. cam.ac.uk These generated sulfonyl radicals can then be trapped by electron-deficient olefins, such as phenyl vinyl sulfone, to create new, more complex sulfone structures. cam.ac.uk This reactivity highlights the dual role of the vinyl sulfone moiety in this compound: it can be a source of a sulfonyl radical via elimination or a trap for an externally generated sulfonyl radical.
Pericyclic Reactions, including Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. acs.org The electron-withdrawing nature of the benzenesulfonyl group in this compound makes its double bond electron-deficient, rendering it an excellent dienophile for [4+2] cycloadditions (Diels-Alder reactions) and a participant in [3+2] cycloadditions. sigmaaldrich.commdpi.commasterorganicchemistry.com
In Diels-Alder reactions, phenyl vinyl sulfone reacts with dienes to form cyclohexene (B86901) derivatives. sigmaaldrich.com For instance, its reaction with a steroidal diene has been shown to produce cycloadducts that serve as precursors for functionalized steroids. rsc.org Computational studies confirm that vinyl sulfone derivatives are viable dienophiles, capable of undergoing reversible Diels-Alder reactions with dienes like furan, although the energetic barrier may be slightly higher than for traditional dienophiles like maleimide. wesleyan.edu
The compound can also participate in [3+2] cycloaddition reactions. A study involving an azomethine ylide and phenyl vinyl sulfone showed the reaction proceeds through a one-step mechanism to regio- and stereoselectively form spirooxindoles. mdpi.com The high electrophilic character of the vinyl sulfone and the nucleophilic nature of the ylide facilitate this polar reaction. mdpi.com
Table 2: Cycloaddition Reactions Involving Vinyl Sulfones
| Reaction Type | Reactant 1 (Sulfone) | Reactant 2 | Product Class |
|---|---|---|---|
| [4+2] Diels-Alder | Phenyl Vinyl Sulfone | Steroidal Diene | Functionalized Steroid |
| [4+2] Diels-Alder | Methyl Vinyl Sulfone | Furan | Cycloadduct |
| [3+2] Cycloaddition | Phenyl Vinyl Sulfone | Azomethine Ylide | Spirooxindole |
Molecular Rearrangement Reactions
The sulfone functionality can direct and participate in several important molecular rearrangements.
1,2-Sulfone Rearrangements in Organocatalytic Reactions
A notable transformation involving vinyl sulfones is the 1,2-sulfone rearrangement, which can be triggered by the nucleophilic addition to activated vinyl sulfones. rsc.orgrsc.org This rearrangement has been studied in the context of organocatalysis, where various nucleophiles activated by enamine, Brönsted base, or thiourea (B124793) catalysts can promote the reaction. rsc.orgresearchgate.net The process typically involves a Michael addition to a 1,2-bis(sulfonyl)ethene, followed by the migration of one sulfonyl group. researchgate.net N-heterocyclic carbenes (NHCs) have also been shown to catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylene to the more stable trans-1,2-bis(phenylsulfonyl)ethylene (B1277389) under mild conditions. nih.gov This proceeds via a conjugate addition of the carbene, followed by ejection and subsequent re-addition of a sulfinate ion. nih.gov While this compound is a mono-sulfonylated vinyl sulfone, these studies highlight the mobility of the sulfonyl group under specific catalytic conditions, a principle that could be extended to related substrates.
Contextualization with Ramberg-Bäcklund and Julia Olefination
The structure of this compound is closely related to substrates used in two classic named reactions: the Ramberg-Bäcklund reaction and the Julia olefination.
The Ramberg-Bäcklund reaction is a powerful method for converting an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide. wikipedia.orgchemeurope.com The mechanism involves deprotonation at the α-carbon, followed by intramolecular nucleophilic displacement of the halide to form a transient three-membered thiirane (B1199164) dioxide intermediate, which then decomposes to the alkene. organic-chemistry.org this compound possesses an allylic chloride. While the chlorine is not at the α-position relative to the sulfonyl group, base-catalyzed isomerization can move the double bond to form an α-halo sulfone, which would then be a direct substrate for the Ramberg-Bäcklund reaction. tandfonline.comacs.org This would convert the C-S-C bond framework into a new C=C bond, resulting in a conjugated diene.
The Julia Olefination and its modern variants, like the Julia-Kocienski olefination, are cornerstone methods for constructing alkenes, typically with high E-selectivity. wikipedia.orgmdpi.com The classic reaction involves the addition of a phenyl sulfone-stabilized carbanion to an aldehyde or ketone, followed by functionalization and reductive elimination. wikipedia.org The Julia-Kocienski modification uses heteroaryl sulfones (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones) which, after addition to a carbonyl, undergo a spontaneous Smiles rearrangement and subsequent elimination to form the alkene in a one-pot process. researchgate.netalfa-chemistry.comnih.gov this compound is a phenyl sulfone derivative, and its core structure is the starting point for this class of reactions. The allylic chloride offers a handle for further modification before or after a potential olefination reaction involving the sulfone-stabilized carbanion.
Bond Formation Beyond Alkene Modifications
The strategic positioning of the electron-withdrawing phenylsulfonyl group and the labile allylic chloride makes this compound a valuable precursor for creating more complex molecular architectures. These transformations typically involve reactions at the allylic carbon or cycloadditions across the activated double bond.
The synthesis of new carbon-carbon bonds using this compound can be achieved through several pathways, primarily by leveraging the reactivity of the allylic chloride and the electron-deficient alkene.
Nucleophilic Substitution with Carbon Nucleophiles: The chloropropene side chain is susceptible to nucleophilic substitution. smolecule.com The carbon atom bearing the chlorine is an electrophilic center that can react with a variety of carbon-based nucleophiles. This allows for the extension of the carbon skeleton. Examples of suitable nucleophiles include organocuprates (Gilman reagents), enolates, and organometallic reagents. The reaction typically proceeds via an SN2 or SN2' mechanism, where the nucleophile attacks the allylic carbon, displacing the chloride ion.
Cycloaddition Reactions: The vinylsulfonyl moiety strongly activates the double bond for cycloaddition reactions due to its electron-withdrawing nature. Analogous compounds, such as vinyl sulfones and prop-1-ene-1,3-sultones, are known to participate in various cycloadditions. It is plausible that this compound can act as a dienophile or dipolarophile to form new carbocyclic systems. For example, in a [4+2] Diels-Alder reaction with a conjugated diene, a cyclohexene derivative would be formed. Similarly, [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or nitrones could yield five-membered heterocyclic rings, which also represent a form of C-C bond formation.
The table below summarizes potential carbon-carbon bond-forming reactions.
| Reaction Type | Carbon Nucleophile/Reagent | Resulting Structure |
| Allylic Alkylation | Organocuprates (R₂CuLi) | Extended carbon chain |
| Enolate Alkylation | Ketone or ester enolates | γ,δ-Unsaturated carbonyl compound |
| Diels-Alder [4+2] Cycloaddition | Conjugated Dienes (e.g., Butadiene) | Substituted cyclohexene ring |
| Heck Reaction | Alkenes/Arenes with Pd catalyst | Substituted diene or styrene (B11656) derivative |
The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is a critical transformation pathway for this compound, primarily facilitated by the reactive allylic chloride.
Nucleophilic Substitution with Heteroatom Nucleophiles: The most direct route to C-heteroatom bond formation is the nucleophilic substitution of the allylic chloride. The chloropropene moiety readily undergoes reactions with various heteroatom nucleophiles. evitachem.com Amines, alcohols, and thiols can displace the chloride to form allylic amines, ethers, and sulfides, respectively. smolecule.comevitachem.com These reactions are often carried out under basic conditions to deprotonate the nucleophile, increasing its reactivity. smolecule.com For instance, primary and secondary amines react to yield N-allylated products.
Reactions at the Sulfonyl Group: While the allylic chloride is the more common site for substitution, the sulfonyl group itself can be a target for nucleophilic attack under specific conditions, although this often leads to cleavage of the C-S or S-O bonds rather than direct C-heteroatom bond formation on the propene chain. iupac.org However, reactions of related benzenesulfonyl chlorides with nucleophiles like amines and azides are well-documented, forming sulfonamides and sulfonyl azides, respectively. rsc.org
Heterocycle Synthesis: The reactivity of the vinyl sulfonyl group combined with the leaving group ability of the chloride allows for the synthesis of various heterocycles. For example, reaction with a binucleophile containing nitrogen and sulfur, or nitrogen and oxygen, could lead to cyclization, forming a heterocyclic ring system. Research on similar sulfonyl compounds shows their utility in constructing pyrazoles, isoxazoles, and pyrimidinethiones from appropriate precursors. researchgate.net
The table below outlines potential carbon-heteroatom bond-forming reactions.
| Reaction Type | Heteroatom Nucleophile | Resulting Functional Group/Structure |
| N-Alkylation | Amines (R-NH₂, R₂NH) | Allylic amine |
| O-Alkylation | Alcohols (R-OH), Phenols (Ar-OH) | Allylic ether |
| S-Alkylation | Thiols (R-SH) | Allylic sulfide |
| Azide Substitution | Sodium Azide (NaN₃) | Allylic azide |
| Cyclization | Binucleophiles (e.g., Hydrazine) | Nitrogen-containing heterocycle |
Stereochemical Aspects in the Synthesis and Reactions of 3 Chloroprop 1 Ene 1 Sulfonyl Benzene
Stereoselective Synthesis of (E)- and (Z)-Vinyl Sulfones
The controlled synthesis of the (E) and (Z) isomers of (3-Chloroprop-1-ene-1-sulfonyl)benzene is of paramount importance as the geometry of the double bond can significantly influence the compound's reactivity and biological activity. Several established synthetic methodologies for vinyl sulfones can be adapted to achieve stereoselectivity.
The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes and is particularly effective for generating (E)-vinyl sulfones with high stereoselectivity. organic-chemistry.orgnih.govorganic-chemistry.orgnih.gov This one-pot modification of the classical Julia olefination involves the reaction of a heteroaryl sulfone with an aldehyde. For the synthesis of (E)-(3-Chloroprop-1-ene-1-sulfonyl)benzene, a plausible approach would involve the reaction of a suitable benzenesulfonylmethyl heteroaryl sulfone, such as a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, with chloroacetaldehyde. The reaction typically proceeds via an anti-addition pathway, leading to the preferential formation of the (E)-isomer.
Another widely used method for the stereoselective synthesis of (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. To synthesize (E)-(3-Chloroprop-1-ene-1-sulfonyl)benzene, diethyl (phenylsulfonylmethyl)phosphonate would be deprotonated with a strong base to form the corresponding carbanion, which would then react with chloroacetaldehyde. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer.
The synthesis of (Z)-vinyl sulfones is often more challenging. However, specific methods have been developed to favor the formation of the (Z)-isomer. One such approach involves the copper-catalyzed addition of sulfonyl chlorides to terminal alkynes. The reaction of benzenesulfonyl chloride with 3-chloropropyne in the presence of a copper catalyst could potentially yield (Z)-(3-Chloroprop-1-ene-1-sulfonyl)benzene. The stereochemical outcome of such reactions can be influenced by the solvent and the nature of the catalyst. researchgate.net
Furthermore, the halosulfonylation of terminal alkynes with sulfonylhydrazides in the presence of an iron halide has been shown to produce (E)-β-halovinyl sulfones regio- and stereoselectively. organic-chemistry.org This method could potentially be adapted for the synthesis of the target compound.
Table 1: Proposed Stereoselective Synthetic Routes
| Target Isomer | Proposed Reaction | Key Reagents | Expected Outcome |
| (E) | Julia-Kocienski Olefination | Benzenesulfonylmethyl-PT-sulfone, Chloroacetaldehyde, Base (e.g., KHMDS) | High (E)-selectivity |
| (E) | Horner-Wadsworth-Emmons | Diethyl (phenylsulfonylmethyl)phosphonate, Chloroacetaldehyde, Base (e.g., NaH) | Predominantly (E)-isomer |
| (Z) | Copper-catalyzed alkynesulfonylation | Benzenesulfonyl chloride, 3-Chloropropyne, Copper catalyst | Potential for (Z)-selectivity |
Regioselectivity and Regiodivergence in Sulfone Transformations
The vinyl sulfone moiety in this compound is a potent Michael acceptor, rendering the β-carbon susceptible to nucleophilic attack. wikipedia.org The regioselectivity of such additions is influenced by both the electronic effects of the sulfonyl group and the steric and electronic contributions of the chlorine atom at the allylic position.
In a typical Michael addition , a soft nucleophile will attack the β-carbon of the α,β-unsaturated system. For this compound, this would lead to the formation of a new bond at the carbon adjacent to the sulfonyl group. The strong electron-withdrawing nature of the phenylsulfonyl group polarizes the double bond, making the β-carbon highly electrophilic.
However, the presence of a chlorine atom on the allylic carbon introduces the possibility of regiodivergent reactions. Under certain conditions, particularly with harder nucleophiles or in the presence of specific catalysts, a competing S(_N)2' (allylic substitution) pathway may become significant. This would result in the nucleophile attacking the γ-carbon (the chloromethyl carbon), with concomitant displacement of the chloride ion and a shift of the double bond.
The balance between these two pathways can often be controlled by the choice of nucleophile, solvent, and reaction conditions. For instance, soft nucleophiles like thiols are more likely to undergo conjugate addition, whereas harder nucleophiles or reactions proceeding under kinetic control might favor allylic substitution. nih.govnih.gov
Table 2: Potential Regioselective Reactions
| Reaction Type | Nucleophile Type | Expected Major Product |
| Michael Addition | Soft (e.g., Thiolates) | β-Adduct |
| Allylic Substitution (S(_N)2') | Hard (e.g., Grignard reagents) | γ-Adduct |
Enantioselective Approaches to Chiral Sulfone Derivatives
The double bond in this compound provides a handle for the introduction of new stereocenters, enabling the synthesis of chiral sulfone derivatives. Several enantioselective methodologies can be envisioned for this purpose.
Asymmetric Michael additions are a prominent strategy for the enantioselective formation of carbon-carbon or carbon-heteroatom bonds. magtech.com.cn The reaction of this compound with various nucleophiles in the presence of a chiral catalyst, such as a chiral amine, phosphine (B1218219), or metal complex, could lead to the formation of enantioenriched products. For example, the conjugate addition of thiols to α,β-unsaturated sulfones has been achieved with high enantioselectivity using chiral bifunctional catalysts. nih.gov
Asymmetric epoxidation of the double bond in this compound would introduce two new stereocenters, leading to the formation of chiral epoxy sulfones. The stereochemical outcome of such reactions can be controlled by using chiral oxidizing agents or catalysts. The presence of the allylic chlorine atom may influence the diastereoselectivity of the epoxidation. organic-chemistry.orgwikipedia.orgrsc.org While hydrogen bonding directed epoxidations are common for allylic alcohols, the electronic nature of the sulfone and the chloro substituent would be the dominant controlling factors in this case. organic-chemistry.orgwikipedia.orgrsc.org
Asymmetric dihydroxylation is another powerful method for the stereoselective functionalization of alkenes. Using Sharpless asymmetric dihydroxylation conditions, the double bond of this compound could be converted into a diol with high enantioselectivity. The resulting chiral diol would be a versatile intermediate for further synthetic transformations.
Table 3: Enantioselective Strategies for Chiral Derivatives
| Enantioselective Reaction | Potential Chiral Product | Key Features |
| Asymmetric Michael Addition | Chiral β-substituted sulfone | Formation of a new stereocenter at the β-position. |
| Asymmetric Epoxidation | Chiral epoxy sulfone | Formation of two new stereocenters at the α and β positions. |
| Asymmetric Dihydroxylation | Chiral dihydroxy sulfone | Formation of two new stereocenters at the α and β positions. |
Conformational Analysis and Geometrical Isomerism
The geometrical isomerism of this compound, arising from the restricted rotation around the C=C double bond, results in the existence of (E) and (Z) isomers. These isomers are expected to have different physical and chemical properties due to their distinct spatial arrangements.
The conformational flexibility of the molecule is primarily associated with rotation around the C-S and C-C single bonds. For the (E)-isomer, the bulkier phenylsulfonyl group and the chloromethyl group are on opposite sides of the double bond, which generally leads to greater thermodynamic stability compared to the (Z)-isomer where these groups are on the same side, leading to potential steric hindrance.
The conformational preferences are dictated by a balance of steric and electronic interactions. In vinyl sulfones, the most stable conformation often involves the C=C bond being eclipsed with one of the S=O bonds. This is attributed to favorable electronic interactions between the π-system of the alkene and the σ* orbitals of the S-O bonds.
Table 4: Conformational and Isomeric Features
| Feature | (E)-Isomer | (Z)-Isomer |
| Relative Stability | Generally more stable | Generally less stable due to steric strain |
| Key Conformation | C=C bond likely eclipsed with an S=O bond | C=C bond likely eclipsed with an S=O bond |
| Rotational Barriers | Relatively low for C-S and C-C single bonds | Similar to (E)-isomer, but potentially higher due to increased steric hindrance in some conformations |
Mechanistic Investigations and Computational Studies
Experimental Elucidation of Reaction Mechanisms
Experimental studies are crucial for understanding the reaction mechanisms involving (3-chloroprop-1-ene-1-sulfonyl)benzene and related vinyl sulfones. These compounds are recognized as valuable building blocks in organic synthesis, primarily due to their ability to act as Michael acceptors and as partners in cycloaddition reactions. researchgate.net
Key reaction pathways involving the sulfonyl group and the chloropropenyl moiety include:
Nucleophilic Substitution: The chloropropenyl group is susceptible to nucleophilic attack, allowing for the substitution of the chlorine atom by various nucleophiles like amines or alcohols. evitachem.com
Electrophilic Aromatic Substitution: The sulfonyl group deactivates the benzene (B151609) ring but directs incoming electrophiles to the meta position. evitachem.com
Radical Reactions: Sulfonyl compounds can be precursors to sulfonyl radicals. nih.govnih.gov For instance, the reaction of sulfinic acids, which can be derived from sulfonyl chlorides, with an iodine source can generate sulfonyl radicals that participate in addition reactions. researchgate.net
Elimination Reactions: Under certain conditions, elimination of HCl can occur, leading to the formation of a phenylsulfonyl-substituted allene (B1206475) or alkyne, which can then undergo further reactions. The presence of a base can promote the elimination of the α-proton and the γ-chloro atom.
The synthesis of vinyl sulfones, a class to which this compound belongs, has been achieved through various methods, including the direct sulfonylation of olefins and the decomposition of tosylhydrazones. rsc.org Mechanistic studies on the solvolysis of arenesulfonyl chlorides, which are precursors to this compound, suggest that the reaction mechanism is predominantly S_N2 in nature. beilstein-journals.org However, under specific conditions, such as in the presence of a strong base, an elimination-addition mechanism via a sulfene (B1252967) intermediate can occur. beilstein-journals.org
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental findings by providing a molecular-level understanding of the structure, reactivity, and reaction mechanisms of this compound.
DFT calculations are employed to optimize the molecular geometry of this compound and to analyze its electronic properties. The structure consists of a benzene ring attached to a sulfonyl group, which in turn is bonded to a 3-chloroprop-1-ene side chain. evitachem.com The sulfonyl group significantly influences the electronic distribution in the molecule.
Recent studies on similar sulfonyl-containing compounds have utilized DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to investigate their molecular structures. mdpi.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are then compared with experimental data from techniques like X-ray crystallography. Furthermore, analysis of the electrostatic potential can identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mnstate.edu These orbitals are critical in determining the reactivity of a molecule. researchgate.net
LUMO: In this compound, the LUMO is expected to be localized on the π-system of the vinyl sulfone moiety, making it susceptible to nucleophilic attack (Michael addition). The energy of the LUMO is an indicator of the molecule's electrophilicity. mnstate.edu
HOMO: The HOMO is likely associated with the π-electrons of the benzene ring and the lone pairs on the oxygen and chlorine atoms. The energy of the HOMO reflects the molecule's ability to donate electrons. mnstate.edu
The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and stability. nih.gov For allylic systems, the p-orbitals of the double bond and the adjacent carbon combine to form a π-system with distinct molecular orbitals. masterorganicchemistry.com In the case of the allyl radical, the frontier orbitals (HOMO, SOMO, and LUMO) are derived from the three C2p π atomic orbitals. researchgate.net
For example, in the study of intramolecular cycloadditions of olefinic sulfonyl isocyanates, DFT calculations showed the reaction to be endergonic, explaining why it was not observed experimentally. researchgate.net Similarly, DFT has been used to rationalize the mechanism of sulfinyl radical addition to alkynes, where the calculated activation energies for different pathways helped to identify the favored route. nih.gov Electrochemical reactions of sulfonyl compounds have also been investigated, with DFT calculations helping to elucidate the reaction pathways, such as the heteroarylation of aliphatic aldehydes. acs.org
Synergistic Role of Experimental and Computational Approaches
The combination of experimental and computational methods provides a comprehensive understanding of the chemical behavior of this compound. Experimental results guide the development of theoretical models, while computational studies offer detailed insights that can explain and predict experimental observations. nih.govrsc.org
This synergy is evident in several areas of research on sulfonyl compounds:
Structure-Reactivity Relationships: Experimental data on reaction rates and product distributions can be rationalized by computational analysis of the molecule's electronic structure and frontier orbitals. nih.gov
Mechanism Elucidation: DFT calculations can be used to explore various possible reaction mechanisms and identify the most energetically favorable pathway, which can then be validated through further experiments. nih.gov For instance, the combination of experimental and theoretical studies has been crucial in understanding the mechanisms of reactions involving sulfonyl radicals and in the development of new synthetic methods. nih.govnih.gov
Design of New Reactions: Computational screening can identify promising substrates and reaction conditions, which can then be tested experimentally, accelerating the discovery of new transformations. acs.org
Recent research has consistently demonstrated the power of this integrated approach. For example, studies on sulfonamide Schiff bases and sulfonyl fluorides have successfully used DFT calculations to complement and explain experimental findings from spectroscopic and crystallographic analyses. nih.govnih.gov This combined strategy is essential for advancing the chemistry of complex molecules like this compound.
Applications in Organic Synthesis As a Versatile Synthetic Building Block
Precursors for Advanced Functionalized Sulfones
(3-Chloroprop-1-ene-1-sulfonyl)benzene serves as an excellent precursor for a variety of advanced functionalized sulfones due to the high reactivity of its chloropropenyl group towards nucleophilic substitution. d-nb.infowikipedia.org This reactivity allows for the introduction of diverse functional groups, leading to a broad spectrum of sulfone derivatives with potential applications in medicinal chemistry and materials science. d-nb.info
The carbon-chlorine bond in the allylic position is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols. d-nb.info These reactions typically proceed under basic conditions, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. wikipedia.org The phenylsulfonyl group, being a strong electron-withdrawing group, activates the double bond for Michael additions, further expanding the synthetic possibilities.
The following table summarizes the types of functionalized sulfones that can be synthesized from this compound and the corresponding nucleophiles.
| Nucleophile | Functional Group Introduced | Resulting Sulfone Derivative |
| Primary/Secondary Amines | Amino Group | Allylic Amino Sulfones |
| Thiols | Thioether Group | Allylic Thioether Sulfones |
| Alcohols/Phenols | Ether/Aryloxy Group | Allylic Ether Sulfones |
| Azides | Azido Group | Allylic Azido Sulfones |
| Cyanides | Cyano Group | Allylic Cyano Sulfones |
Table 1: Synthesis of Functionalized Sulfones from this compound
These reactions are often highly regioselective, with the nucleophile preferentially attacking the carbon bearing the chlorine atom. The resulting functionalized allylic sulfones can then be used in further synthetic transformations.
Role in the Construction of Complex Molecular Architectures
The unique combination of a vinyl sulfone and an allylic chloride makes this compound a valuable component in the synthesis of complex molecular architectures, including cyclic and polycyclic systems. The vinyl sulfone moiety can act as a dienophile or a Michael acceptor, while the allylic chloride provides a handle for subsequent cyclization reactions.
One notable application is in the synthesis of cyclic sulfones. researchgate.net Intramolecular nucleophilic substitution, where a nucleophilic group within the same molecule displaces the chloride, can lead to the formation of various ring sizes. For instance, a molecule containing a hydroxyl or amino group at an appropriate distance could undergo intramolecular cyclization to form heterocyclic sulfones.
Furthermore, the vinyl sulfone group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings with a high degree of stereocontrol. researchgate.net The resulting cycloadducts, still containing the sulfonyl group, can be further elaborated. The tandem Diels-Alder and retro-ene reactions of sulfonyl-substituted dienes provide a novel pathway to cyclohexenes that are not easily accessible through direct cycloaddition. chemrxiv.org
The synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry, can also be envisioned using this building block. rsc.orgresearchgate.net A sequence involving nucleophilic substitution followed by an intramolecular cyclization could lead to the formation of spirocyclic sulfones.
Intermediates in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade (or domino) reactions are powerful tools in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single operation. mdpi.comub.edu this compound, with its multiple reactive sites, is an ideal candidate for use as an intermediate or a key reactant in such processes.
In a multi-component reaction, this compound can act as a bifunctional electrophile. For instance, a three-component reaction could involve the initial Michael addition of a nucleophile to the vinyl sulfone, followed by the reaction of a second nucleophile at the allylic chloride position. researchgate.net This would allow for the rapid assembly of complex structures with high atom economy. The synthesis of various heterocyclic compounds often relies on MCRs where intermediates with similar functionalities to this compound play a crucial role. mdpi.commdpi.combeilstein-journals.org
Cascade reactions initiated by this compound could involve an initial nucleophilic substitution, which then triggers a series of subsequent intramolecular reactions. For example, the introduction of a diene-containing nucleophile could set the stage for an intramolecular Diels-Alder reaction. Tandem reactions, such as the construction of 3-sulfonyl naphthalenes from 1,4-diyn-3-yl esters and sodium sulfinates, highlight the potential for sulfonyl-containing compounds in complex transformations. organic-chemistry.org
Synthesis of Polysubstituted Alkenes and Vinylsilanes
The synthesis of polysubstituted alkenes is a central theme in organic chemistry, and this compound offers several potential routes to these valuable structures. Cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful methods for the formation of carbon-carbon bonds. chemrxiv.orgorganic-chemistry.orgwikipedia.org The vinyl halide-like reactivity of the chloro-substituted vinyl sulfone suggests that it could be a suitable substrate for palladium-catalyzed cross-coupling reactions. researchgate.net For example, a Heck reaction with an alkene could lead to the formation of a substituted 1,3-diene. organic-chemistry.orgwikipedia.org Similarly, a Suzuki coupling with a boronic acid could introduce an aryl or vinyl group at the chlorinated position. chemrxiv.org
The Ramberg-Bäcklund reaction, a classic method for alkene synthesis from α-halo sulfones, could also be applicable to derivatives of this compound. wikipedia.org This reaction involves the extrusion of sulfur dioxide to form a new double bond.
While direct methods for the synthesis of vinylsilanes from this compound are not extensively documented, the known chemistry of allylic sulfones suggests potential pathways. For instance, a reaction with a silyl (B83357) nucleophile could potentially lead to the formation of a vinylsilane. The synthesis of 1,3-dienes from allylic sulfones is a known transformation, and these dienes can subsequently be converted to vinylsilanes through hydrosilylation reactions. evitachem.com
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (3-Chloroprop-1-ene-1-sulfonyl)benzene, and what parameters critically influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via sulfonation of benzene derivatives followed by chlorination. Key parameters include solvent selection (e.g., dichloromethane or chloroform for inert reactions), temperature control (0–5°C to prevent side reactions), and stoichiometric ratios of reagents. Purification typically involves recrystallization or column chromatography to achieve >95% purity. Reaction efficiency depends on the stability of intermediates and the exclusion of moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are functional groups identified?
- Methodological Answer :
- Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., m/z 259.71 for C₁₀H₁₀ClNO₃S) and fragmentation patterns .
- NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–8.1 ppm) and sulfonyl/chlorine electronic effects. ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (S=O, ~55 ppm) groups .
- IR : Strong absorbance near 1370 cm⁻¹ (S=O stretching) and 750 cm⁻¹ (C-Cl) .
Q. What purification methods ensure high-purity isolation of this compound?
- Methodological Answer : Column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) effectively separates sulfonyl chloride derivatives. Recrystallization in dichloromethane/hexane mixtures yields crystalline products. Purity should be verified via HPLC (>99% area under the curve) .
Advanced Research Questions
Q. How can researchers optimize synthesis to minimize by-products and enhance yield?
- Methodological Answer :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve sulfonation efficiency.
- Kinetic Control : Lower reaction temperatures (−10°C) suppress competing hydrolysis of the sulfonyl chloride intermediate.
- Solvent Optimization : Anhydrous tetrahydrofuran (THF) reduces side reactions compared to chlorinated solvents. Yield improvements (from ~60% to >85%) are achievable by adjusting stoichiometry and reaction time .
Q. What strategies address discrepancies in reported spectral data during structural verification?
- Methodological Answer : Cross-validate using multiple techniques (e.g., compare experimental MS/MS fragmentation with computational predictions via tools like CFM-ID). For NMR, reference databases (e.g., SDBS or PubChem) provide benchmark shifts. If inconsistencies persist, assess sample purity via elemental analysis or X-ray crystallography .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution pathways. Fukui indices identify reactive sites (e.g., sulfonyl group as an electrophile). Molecular dynamics simulations predict solvation effects in aqueous/organic matrices .
Q. What experimental designs mitigate competing reaction pathways during derivative synthesis?
- Methodological Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during functionalization.
- Stepwise Synthesis : Isolate intermediates (e.g., sulfonamide derivatives) before introducing the chloropropene moiety.
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products (e.g., shorter times for kinetic control) .
Data Contradiction Analysis
Q. How should researchers evaluate conflicting data on sulfonyl chloride stability in different solvents?
- Methodological Answer : Classify studies using reliability criteria:
- Tier 1 : GLP-compliant studies with documented solvent stability assays (e.g., HPLC tracking degradation over 24 hours).
- Tier 2 : Non-GLP but methodologically sound studies (e.g., NMR monitoring).
Contradictions often arise from moisture content or trace impurities; replicate experiments under controlled conditions (e.g., inert atmosphere) to resolve discrepancies .
Application in Chemical Biology
Q. How is this compound applied in protein modification studies?
- Methodological Answer : The sulfonyl chloride group reacts selectively with lysine residues under mild buffered conditions (pH 7.4, 25°C). Use quenching agents (e.g., Tris buffer) to terminate reactions. LC-MS/MS identifies modification sites, enabling studies on protein conformational changes or functional inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
